molecular formula C19H14N2OS B12465426 (2E)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one

(2E)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one

Cat. No.: B12465426
M. Wt: 318.4 g/mol
InChI Key: AAACTPYSQSUPBH-UHFFFAOYSA-N
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Description

(2E)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one is a complex organic compound with a unique structure that combines a naphtho[2,1-b]thiophene core with a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one typically involves the condensation of 2-(2-methylphenyl)hydrazine with naphtho[2,1-b]thiophene-1,2-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the naphtho[2,1-b]thiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2E)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The naphtho[2,1-b]thiophene core can interact with cellular membranes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,1-b]thiophene derivatives: Compounds with similar core structures but different substituents.

    Hydrazinylidene derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

(2E)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one is unique due to the combination of its naphtho[2,1-b]thiophene core and hydrazinylidene group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C19H14N2OS

Molecular Weight

318.4 g/mol

IUPAC Name

2-[(2-methylphenyl)diazenyl]benzo[e][1]benzothiol-1-ol

InChI

InChI=1S/C19H14N2OS/c1-12-6-2-5-9-15(12)20-21-19-18(22)17-14-8-4-3-7-13(14)10-11-16(17)23-19/h2-11,22H,1H3

InChI Key

AAACTPYSQSUPBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(C3=C(S2)C=CC4=CC=CC=C43)O

Origin of Product

United States

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